1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea typically involves the reaction of an appropriate isocyanate with an amine. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: To ensure consistent product quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or urea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: May yield corresponding ketones or carboxylic acids.
Reduction: Can produce amines or alcohols.
Substitution: Results in various substituted urea derivatives.
Scientific Research Applications
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Diethylamino)ethyl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea
- 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Uniqueness
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the 3,4-dimethylphenyl group, which may impart distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-5-22(6-2)10-9-20-19(25)21-16-12-18(24)23(13-16)17-8-7-14(3)15(4)11-17/h7-8,11,16H,5-6,9-10,12-13H2,1-4H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRUMMCUKWCGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.